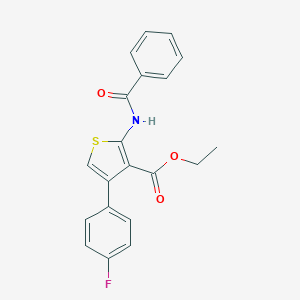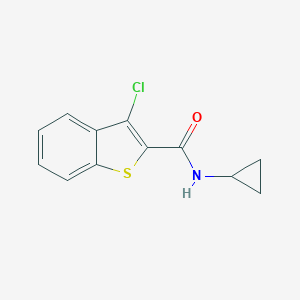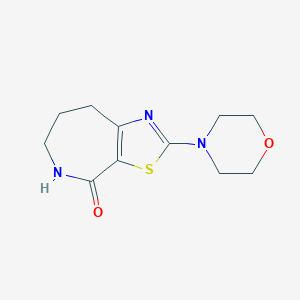![molecular formula C11H16BrNO3S B275215 [(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine](/img/structure/B275215.png)
[(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine is an organic compound with the molecular formula C11H16BrNO3S and a molecular weight of 322.22 g/mol. This compound is characterized by the presence of a bromine atom, an ethyl group, a propoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of N-ethyl-3-propoxybenzene-1-sulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .
化学反応の分析
Types of Reactions
[(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
[(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which is known to interact with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity . The bromine atom and other substituents can further influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-bromo-N-(3,5-dimethylphenyl)-3-propoxybenzene-1-sulfonamide: This compound has similar structural features but with additional methyl groups on the benzene ring.
4-bromo-2-(4’-ethoxy-benzyl)-1-chlorobenzene: This compound contains a chlorobenzene moiety and an ethoxy group, making it structurally related but with different functional groups.
Uniqueness
[(4-Bromo-3-propoxyphenyl)sulfonyl]ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom allows for versatile chemical modifications, while the sulfonamide group provides potential biological activity.
特性
分子式 |
C11H16BrNO3S |
|---|---|
分子量 |
322.22 g/mol |
IUPAC名 |
4-bromo-N-ethyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-3-7-16-11-8-9(5-6-10(11)12)17(14,15)13-4-2/h5-6,8,13H,3-4,7H2,1-2H3 |
InChIキー |
BDZVLNDDIAANRV-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC)Br |
正規SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275132.png)

![3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B275136.png)
![8-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275143.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B275147.png)
![5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275148.png)
![Diethyl 3-methyl-5-[(pyrrolidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B275151.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)isonicotinamide](/img/structure/B275153.png)

![5'-METHYLSPIRO[ADAMANTANE-2,2'-[1,3]THIAZOLIDIN]-4'-ONE](/img/structure/B275156.png)
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)

